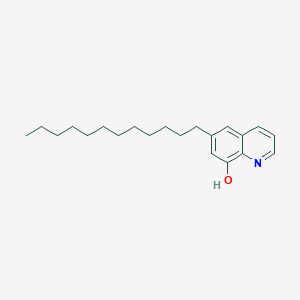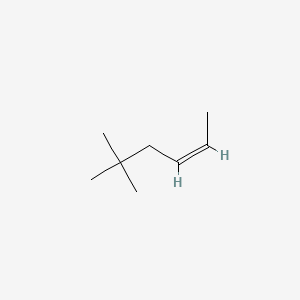
Ethyl methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl phosphate is an organophosphorus compound with the chemical formula C3H9O4P It is an ester of phosphoric acid, featuring both ethyl and methyl groups attached to the phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methyl phosphate can be synthesized through the esterification of phosphoric acid with ethanol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:
H3PO4+CH3OH+C2H5OH→C3H9O4P+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where phosphoric acid is reacted with a mixture of ethanol and methanol under controlled temperatures and pressures. The use of distillation techniques helps in purifying the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl methyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid, ethanol, and methanol.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions, sometimes with acidic or basic catalysts.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles like amines or alcohols can be used under mild conditions.
Major Products:
Hydrolysis: Phosphoric acid, ethanol, and methanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Depending on the nucleophile, various substituted phosphates.
Scientific Research Applications
Ethyl methyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying phosphate esters.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of ethyl methyl phosphate involves its interaction with various molecular targets. In biochemical systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial in regulating metabolic pathways and signal transduction processes.
Comparison with Similar Compounds
Dimethyl phosphate: Contains two methyl groups instead of one ethyl and one methyl group.
Diethyl phosphate: Contains two ethyl groups.
Methyl ethyl phosphonate: Similar structure but with a phosphonate group instead of a phosphate group.
Uniqueness: Ethyl methyl phosphate is unique due to its mixed alkyl group composition, which can influence its reactivity and solubility properties. This makes it a versatile compound for various applications compared to its fully methylated or ethylated counterparts.
Properties
CAS No. |
44636-58-0 |
|---|---|
Molecular Formula |
C3H8O4P- |
Molecular Weight |
139.07 g/mol |
IUPAC Name |
ethyl methyl phosphate |
InChI |
InChI=1S/C3H9O4P/c1-3-7-8(4,5)6-2/h3H2,1-2H3,(H,4,5)/p-1 |
InChI Key |
XMNQCSOOUOJOLR-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)([O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


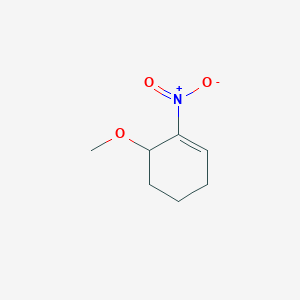


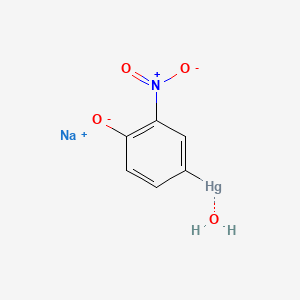
![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)
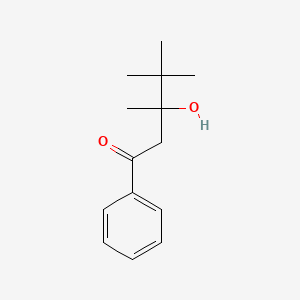
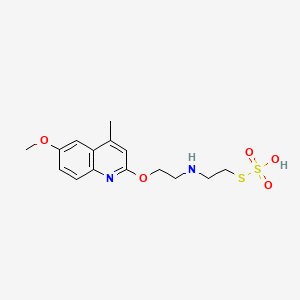
![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)

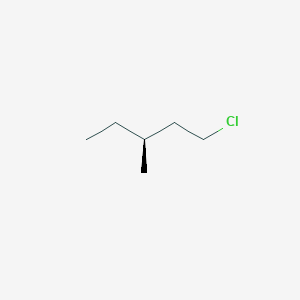
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
